In situ solvothermal reduction engineering enables delicate control over surface-rich oxygen vacancies on Bi2WO6 for highly efficient photocatalytic CO2 reduction†

EES Catalysis Pub Date: 2023-03-13 DOI: 10.1039/D3EY00019B

Abstract

The high binding energy of C[double bond, length as m-dash]O bonds in CO2 severely inhibits the photocatalytic CO2 reduction (PCR) activity. Constructing oxygen vacancies (Vo) is considered as a fascinating strategy to promote the capture and activation of CO2 molecules. The main challenge, however, lies in the delicate control of the Vo distribution, since the bulk Vo can act as a recombination centre for photogenerated electron–hole pairs. Here, an in situ solvothermal reduction strategy is presented by programming temperature to accurately control the Vo distribution on the catalytic surface. Taking Bi2WO6 as a model, surface-rich Vo on Bi2WO6 (Sur-Vo-BWO) were generated. The governable Vo distribution strategy remarkably increases the PCR dynamics with a high CO evolution rate for Sur-Vo-BWO (18.73 μmol g−1 h−1), which is 8.32 times more than that of the Vo-free control sample. This work paves a new pathway to implement delicate control of the Vo distribution on the catalysts for precisely tuned catalytic activity.

Graphical abstract: In situ solvothermal reduction engineering enables delicate control over surface-rich oxygen vacancies on Bi2WO6 for highly efficient photocatalytic CO2 reduction
In situ solvothermal reduction engineering enables delicate control over surface-rich oxygen vacancies on Bi2WO6 for highly efficient photocatalytic CO2 reduction†
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